4-Etoxi-3-metoxibenzaldehído

Descripción general

Descripción

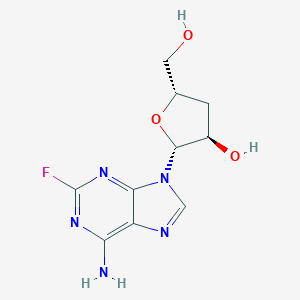

4-Ethoxy-3-methoxybenzaldehyde is a compound that can be considered a derivative of vanillin, which is a well-known flavoring agent. While the specific compound is not directly studied in the provided papers, the research on similar methoxybenzaldehydes and their derivatives can offer insights into the chemical behavior and properties that might be expected from 4-Ethoxy-3-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of methoxybenzaldehyde derivatives is a topic of interest in several studies. For instance, a novel synthesis route for 4-alkyl-3,5-dimethoxybenzaldehydes involves the regioselective replacement of a methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal under reductive electron-transfer conditions . Another study reports the synthesis of a binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde, indicating the potential for 4-Ethoxy-3-methoxybenzaldehyde to form similar complexes . Additionally, a facile synthesis method for 3-fluoro-4-methoxybenzaldehyde has been simplified to a one-step process, which could be relevant for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, 4-hexyloxy-3-methoxybenzaldehyde has been investigated using density functional theory (DFT), revealing details about its optimized geometry, vibrational frequencies, and molecular electrostatic potential . Similarly, the structural conformations and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been studied, providing insights into the intramolecular charge transfer within the molecule .

Chemical Reactions Analysis

Methoxybenzaldehyde derivatives participate in various chemical reactions. The electro-methoxylation reaction of 3,4-dihydroxybenzaldehyde results in the formation of a related methoxyquinone under certain conditions . Another study describes the condensation of 4-methoxybenzaldehyde with ethylenediamine, which acts as an "Off-On" fluorescent sensor for Cerium(III) . These studies suggest that 4-Ethoxy-3-methoxybenzaldehyde may also undergo similar reactions, potentially leading to the formation of novel compounds or acting as a sensor for metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives are crucial for their applications. The crystal growth and physicochemical studies of a complex involving 3-hydroxy-4-methoxybenzaldehyde reveal properties such as heat of fusion, entropy of fusion, and band gap, which are important for material science applications . The vibrational spectra and thermodynamic parameters of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been obtained through DFT calculations, providing a deeper understanding of the compound's stability and reactivity .

Aplicaciones Científicas De Investigación

Derivado de la Vainillina

El 4-Etoxi-3-metoxibenzaldehído es un derivado de la vainillina . La vainillina es un compuesto ampliamente utilizado en las industrias alimentaria y cosmética por su fragancia y sabor. Como derivado, el this compound puede compartir algunas de estas propiedades y podría utilizarse potencialmente en aplicaciones similares.

Intermedio Farmacéutico

El this compound se utiliza como intermedio farmacéutico . Esto significa que se utiliza en la síntesis de diversos fármacos. Los fármacos específicos a los que contribuye dependerían de las reacciones que sufra, pero esta aplicación por sí sola tiene una amplia gama de posibilidades.

Síntesis del Compuesto de Designación de Unión Roja 10 (CDr10b)

Este compuesto se ha utilizado para sintetizar el Compuesto de Designación de Unión Roja 10 (CDr10b) . Este compuesto se está investigando por su papel en las enfermedades neuroinflamatorias. Esto sugiere aplicaciones potenciales en la investigación neurológica y el desarrollo de fármacos.

Solubilidad en Metanol

El this compound es soluble en metanol . Esta propiedad es importante en muchas áreas de investigación e industria, incluyendo la farmacéutica, donde la solubilidad puede afectar la absorción y distribución de un fármaco en el cuerpo.

Fabricación de Ensayos Diagnósticos

El compuesto se utiliza en la fabricación de ensayos diagnósticos . Los ensayos diagnósticos son pruebas que se utilizan para identificar y medir la presencia de ciertas sustancias, a menudo utilizadas en entornos médicos e de investigación.

Aplicaciones en Hematología e Histología

El this compound tiene aplicaciones en hematología e histología . Estas son campos de estudio relacionados con la sangre y el tejido, respectivamente, lo que sugiere que este compuesto puede utilizarse en la investigación o los tratamientos relacionados con estas áreas.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of vanillin , which has been widely studied for its antioxidant, anti-inflammatory, and neuroprotective effects .

Mode of Action

As a derivative of vanillin, it may share similar biochemical properties and interact with similar targets

Biochemical Pathways

Given its structural similarity to vanillin, it may influence similar pathways, such as those involved in inflammation and oxidative stress . More research is required to confirm this and identify other potentially affected pathways.

Pharmacokinetics

As such, its bioavailability and pharmacokinetic profile remain largely unknown .

Result of Action

It is suggested that it may have potential roles in neuroinflammatory diseases , but further investigation is needed to confirm these effects and understand their underlying mechanisms.

Propiedades

IUPAC Name |

4-ethoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERFDQAMXIBOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

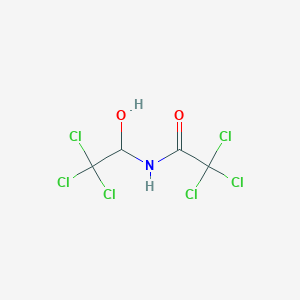

CCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059509 | |

| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

288.00 to 289.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16 mg/mL at 25 °C | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

120-25-2 | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-m-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-ethoxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIN ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM2BBS3H88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 - 65 °C | |

| Record name | 4-Ethoxy-3-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-ethoxy-3-methoxybenzaldehyde?

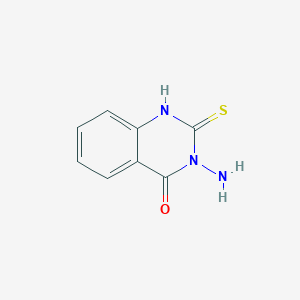

A1: 4-Ethoxy-3-methoxybenzaldehyde (C10H12O3) exhibits a planar structure where all non-hydrogen atoms lie approximately on the same plane. [] This planarity is evident from the low root-mean-square deviation of 0.046 Å for these atoms. []

Q2: How is 4-ethoxy-3-methoxybenzaldehyde relevant to lignin degradation research?

A2: This compound serves as a degradation product of non-phenolic lignin model compounds in the presence of specific radicals. [] Specifically, the cleavage of the α-β bond in 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol by carbon-centered radicals (generated from 2,2'-azobis(2-amidinopropane) dihydrochloride under a nitrogen atmosphere) yields 4-ethoxy-3-methoxybenzaldehyde. [] This process mimics the degradation of lignin by white-rot fungi, highlighting the role of radical species in lignin breakdown.

Q3: Can you elaborate on the specific radicals involved in the formation of 4-ethoxy-3-methoxybenzaldehyde during lignin degradation?

A3: Research suggests that both carbon-centered radicals (CR) and alkoxyl radicals (AR) play a crucial role in degrading non-phenolic lignin substructures, leading to the formation of 4-ethoxy-3-methoxybenzaldehyde. [] While CR is generated from 2,2'-azobis(2-amidinopropane) dihydrochloride under a nitrogen atmosphere, AR is produced in the reaction of Ti(3+) with tert-BuOOH. [] Interestingly, peroxyl radicals, often implicated in lignin degradation, do not appear to participate in the degradation pathway that yields 4-ethoxy-3-methoxybenzaldehyde. [] This finding emphasizes the importance of understanding the specific radical species involved in lignin degradation for developing efficient bioprocessing strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)

![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)